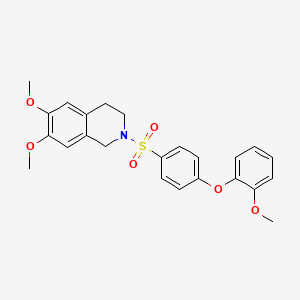

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core with methoxy substitutions at positions 6 and 5. The sulfonyl group at position 2 is substituted with a 4-(2-methoxyphenoxy)phenyl moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name |

6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHZLVKRAFJFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes with amines.

Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the Sulfonyl Group: Sulfonylation using sulfonyl chlorides in the presence of a base.

Coupling with Phenoxy Groups: This step involves the use of phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities that make it a candidate for therapeutic use:

- Neuroprotective Effects : Studies indicate that tetrahydroisoquinoline derivatives can provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may act as antagonists at orexin receptors, which are implicated in sleep disorders and obesity management .

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The sulfonyl group in this compound may enhance its ability to interact with specific biological targets involved in tumor growth regulation .

- Anti-inflammatory Properties : Isoquinoline derivatives are known for their anti-inflammatory effects. The presence of methoxy groups can contribute to the modulation of inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the applications of this compound in various therapeutic contexts:

- Treatment of Neurodegenerative Disorders :

- Anticancer Research :

- Anti-inflammatory Applications :

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

The sulfonyl group at position 2 is a critical pharmacophore. Key analogs include:

Key Observations :

- The 4-(2-methoxyphenoxy)phenylsulfonyl group in the target compound introduces a larger, more polarizable aromatic system compared to simpler sulfonyl substituents (e.g., methyl or tosyl). This may enhance binding to hydrophobic pockets in targets like P-glycoprotein (P-gp) or sigma receptors .

- The methoxy-phenoxy linkage could improve metabolic stability compared to nitro or cyano groups in analogs like (±)-6,7-Dimethoxy-2-((2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (6i, 82% yield) .

Pharmacological Activity in Multidrug Resistance (MDR) Reversal

THIQ derivatives with sulfonyl or triazole substituents exhibit potent MDR reversal by inhibiting P-gp:

Key Observations :

Neurotoxicity and Structural Alerts

N-methylated THIQs are implicated in Parkinsonism due to oxidation to neurotoxic isoquinolinium ions :

| Compound Name | Neurotoxic Potential | Key Feature |

|---|---|---|

| N-Methyl-THIQ | High | Oxidized to isoquinolinium ion by MAO |

| Target Compound | Likely low | No N-methyl group; sulfonyl group reduces basicity |

Key Observations :

Sigma Receptor Affinity

Sigma-2 receptor ligands often feature lipophilic aryl substitutions:

Key Observations :

- The target compound’s bulky sulfonyl group may reduce sigma-2 affinity compared to smaller alkyl or aryl substituents in MC18 or 11C-labeled analogs .

Biological Activity

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 670272-55-6) is a compound within the tetrahydroisoquinoline family that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with sigma receptors and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.52 g/mol. The compound features a complex structure that includes methoxy groups and a sulfonyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO6S |

| Molecular Weight | 455.52 g/mol |

| CAS Number | 670272-55-6 |

Sigma Receptor Affinity

Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinities for sigma receptors, particularly sigma-2 receptors. These receptors are often over-expressed in cancer cells compared to normal cells, making them a target for cancer therapy.

A study synthesized a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their affinities for sigma receptors. Compounds demonstrated values ranging from 5 to 6 nM for sigma-2 receptors while showing minimal affinity for sigma-1 receptors. This selectivity suggests potential applications in tumor imaging and cancer therapeutics .

Anticancer Properties

The anticancer activity of this compound has been assessed against various cancer cell lines. Notably:

- Human Liver Huh-7 Cells : Moderate cytotoxicity was observed.

- Human Esophagus KYSE-140 Cells : Similar moderate anticancer effects were recorded.

Interestingly, the cytotoxicity did not correlate directly with sigma receptor affinity, indicating other mechanisms may be involved in its anticancer activity .

Study on Multidrug Resistance

A recent investigation focused on the role of tetrahydroisoquinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. In vitro tests on K562 cell lines revealed that certain derivatives exhibited IC50 values comparable to known MDR reversers like verapamil. Specifically, compounds with substitutions at the 2-position showed enhanced activity against resistant cell lines .

HIV-1 Reverse Transcriptase Inhibition

Another study evaluated the inhibitory effects of synthesized tetrahydroisoquinoline analogues on HIV-1 reverse transcriptase (RT). Among thirty compounds tested, several demonstrated over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l achieved inhibition rates of 74.82% and 72.58%, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.